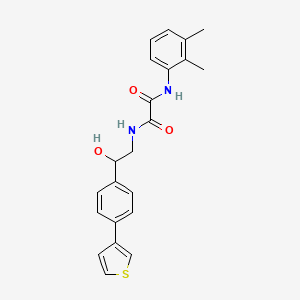

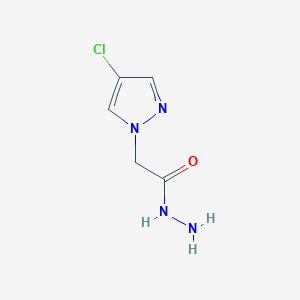

![molecular formula C8H8F3N3O4 B2489929 2-[4-硝基-3-(三氟甲基)-1H-吡唑-1-基]丁酸 CAS No. 1006459-45-5](/img/structure/B2489929.png)

2-[4-硝基-3-(三氟甲基)-1H-吡唑-1-基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives, including those substituted with nitro and trifluoromethyl groups, are of significant interest due to their wide range of applications in medicinal chemistry and material science. The presence of both electron-withdrawing groups, such as nitro and trifluoromethyl, can impart unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins, showcasing a regioselective approach that can yield various substituted pyrazoles (Deng & Mani, 2008). Additionally, the synthesis of related compounds may employ diazotization reactions followed by cycloaddition or electrophilic substitution to introduce nitro and trifluoromethyl groups (Ivanov, 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as IR, NMR spectroscopy, and X-ray diffraction analysis. These methods provide detailed information on the molecular configuration and the electronic environment around different substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the nature of substituents and reaction conditions. For instance, the presence of a trifluoromethyl group can enhance the electrophilic character of the compound, facilitating its participation in [3+2] cycloaddition reactions (Das et al., 2018).

Physical Properties Analysis

The introduction of nitro and trifluoromethyl groups can significantly affect the physical properties of pyrazole derivatives, such as solubility, melting point, and stability. These groups tend to increase the compound's polarity, potentially enhancing its solubility in polar solvents, which is an essential factor in pharmaceutical applications (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, acidity, and potential for further functionalization, are profoundly influenced by the presence of electron-withdrawing groups. These groups can stabilize the negative charge in reaction intermediates, making the compounds suitable for various organic transformations (Korotaev et al., 2006).

科学研究应用

合成和光谱应用

- 三氟甲基唑类化合物,包括2-[4-硝基-3-(三氟甲基)-1H-吡唑-1-基]丁酸等化合物,已经合成并在光谱应用中得到利用,特别是在通过19F NMR光谱测量生物介质中的pH值方面。这对生物和化学研究(Jones et al., 1996)具有重要意义。

药物化学和药物开发

- 在药物化学领域,类似的三氟甲基唑类化合物已被确定为潜在的治疗剂。例如,具有高亲和力和选择性的整合素,对细胞粘附至关重要,已被合成并用于治疗特发性肺纤维化(Procopiou et al., 2018)。

抗菌和抗增殖研究

- 使用类似化合物衍生的杂环化合物进行了抗菌、抗炎和抗增殖活性研究。这些研究为各种疾病和病况的潜在治疗方法的开发做出了贡献(Narayana et al., 2009)。

材料科学和高能材料

- 在材料科学领域,特别是涉及高能材料的研究中,已进行了合成具有高热稳定性和低敏感性的高能盐的研究。这样的研究对于开发更安全、更稳定的高能材料至关重要(Zheng et al., 2020)。

配位化学

- 报道了涉及使用2-[4-硝基-3-(三氟甲基)-1H-吡唑-1-基]丁酸等化合物的配位化学研究。这些研究有助于我们理解分子相互作用并开发新材料(Tretyakov et al., 2006)。

抗结核活性

- 关于三氟甲基和亚硝基取代吡唑烯和吡唑类化合物的一锅法合成研究,包括与所讨论化合物类似结构的化合物,展示了相当大的抗结核活性。这对于开发治疗结核病的新方法至关重要(Khudina et al., 2010)。

属性

IUPAC Name |

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4/c1-2-4(7(15)16)13-3-5(14(17)18)6(12-13)8(9,10)11/h3-4H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHPLKCSWVVOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)